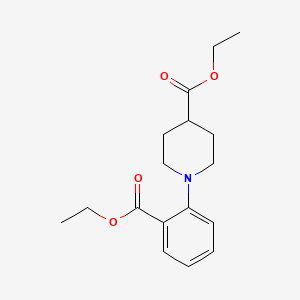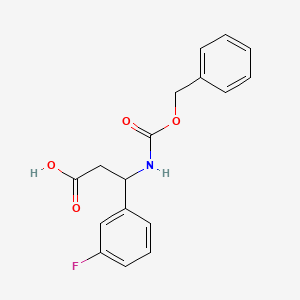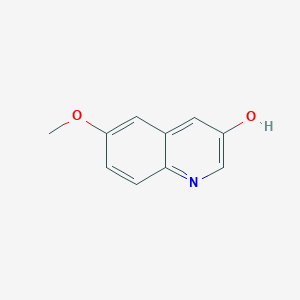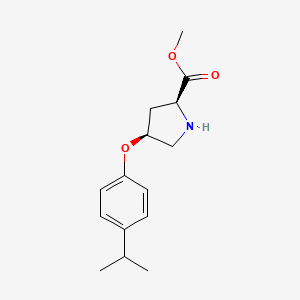
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate, also known as MMPPC, is a synthetic compound with multiple applications in scientific research. MMPPC has been studied for its potential to act as an agonist, antagonist, or modulator of various biochemical processes. It has been used in a variety of laboratory experiments to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations of a wide range of biological processes.
Scientific Research Applications
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to act as an agonist, antagonist, or modulator of various biochemical processes. It has been used in a variety of laboratory experiments to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations of a wide range of biological processes. Some of the most common applications of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate include:
• Studying the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on G-protein-coupled receptors and their associated signaling pathways
• Investigating the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on the metabolism of carbohydrates and lipids
• Studying the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on the expression of genes related to inflammation and immune responses
• Investigating the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on the growth and development of cancer cells
• Exploring the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on the regulation of cell proliferation and differentiation
• Studying the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on the metabolism of neurotransmitters
Mechanism of Action
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate is believed to act as an agonist, antagonist, or modulator of various biochemical processes. It is thought to bind to G-protein-coupled receptors, which are involved in the regulation of various cellular processes, including metabolism, inflammation, and cell proliferation. Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate is also believed to interact with other proteins involved in the regulation of these processes. It is also thought to affect the expression of various genes, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate has been studied for its potential to affect multiple biochemical and physiological processes. It has been shown to affect the metabolism of carbohydrates and lipids, the expression of genes related to inflammation and immune responses, the growth and development of cancer cells, the regulation of cell proliferation and differentiation, and the metabolism of neurotransmitters. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be separated and purified through chromatography. It is also relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, its effects may vary depending on the concentration used, so it is important to use the correct concentration for the desired effect.
Future Directions
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate has a number of potential applications in scientific research. It could be used to study the effects of G-protein-coupled receptor agonists and antagonists on various biochemical and physiological processes. It could also be used to investigate the effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on the metabolism of carbohydrates and lipids, the expression of genes related to inflammation and immune responses, the growth and development of cancer cells, the regulation of cell proliferation and differentiation, and the metabolism of neurotransmitters. Additionally, it could be used to explore the potential therapeutic effects of Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate on various diseases and disorders.
properties
IUPAC Name |
methyl (2S,4S)-4-(4-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-3-5-10(6-4-9)17-11-7-12(14-8-11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNQTWPXJYDDCU-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)


![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)



![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154310.png)